![molecular formula C13H17F3N4 B3200526 1-(4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-amine CAS No. 1018143-59-3](/img/structure/B3200526.png)
1-(4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-amine
Overview
Description
Scientific Research Applications
Medicinal Chemistry and Pharmacology
Antitubercular Activity : Certain pyrimidine derivatives, including isonicotinoylhydrazinecarboxamide and its analogs, have shown promising antitubercular activity against various strains of Mycobacterium tuberculosis. These findings suggest that pyrimidine-based compounds could be valuable leads for developing new antitubercular agents (Asif, 2014).
Neuropsychiatric Disorders : Dopamine D2 receptor ligands containing the piperidine moiety are being investigated for treating neuropsychiatric disorders such as schizophrenia, Parkinson's disease, depression, and anxiety. The structural features of these compounds, including aromatic and heteroaromatic lipophilic fragments, are crucial for high D2 receptor affinity, highlighting the potential of piperidine derivatives in CNS drug discovery (Jůza et al., 2022).
Organic Synthesis and Chemical Research
Catalysis and Synthesis : Pyrimidine and piperidine scaffolds play a significant role in the synthesis of N-heterocycles and are valuable intermediates in organic synthesis. For example, tert-butanesulfinamide has been utilized in the asymmetric synthesis of piperidines, highlighting the versatility of these structures in generating biologically active compounds (Philip et al., 2020).
Optoelectronic Materials : The integration of quinazoline and pyrimidine fragments into π-extended conjugated systems has been explored for creating novel optoelectronic materials. These derivatives have shown potential in applications related to photo- and electroluminescence, demonstrating the utility of pyrimidine derivatives beyond pharmaceuticals (Lipunova et al., 2018).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N4/c14-13(15,16)11-7-10(8-1-2-8)18-12(19-11)20-5-3-9(17)4-6-20/h7-9H,1-6,17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOLNATIGNWHLHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC(=N2)N3CCC(CC3)N)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.